2-(3-Methoxyphenoxy)oxolane
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Overview
Description
2-(3-Methoxyphenoxy)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofuran derivatives It features a tetrahydrofuran ring substituted with a 3-methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenoxy)tetrahydrofuran typically involves the reaction of 3-methoxyphenol with tetrahydrofuran under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of tetrahydrofuran. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2-(3-Methoxyphenoxy)tetrahydrofuran .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenoxy)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-(3-Methoxyphenoxy)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A simpler analog without the methoxyphenoxy group.
3-Methoxyphenol: The phenolic precursor used in the synthesis of 2-(3-Methoxyphenoxy)tetrahydrofuran.
Furan Derivatives: Compounds with similar ring structures but different substituents
Uniqueness
2-(3-Methoxyphenoxy)tetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
61632-61-9 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(3-methoxyphenoxy)oxolane |
InChI |
InChI=1S/C11H14O3/c1-12-9-4-2-5-10(8-9)14-11-6-3-7-13-11/h2,4-5,8,11H,3,6-7H2,1H3 |
InChI Key |
XNUNQZZNIZUHNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC2CCCO2 |
Origin of Product |
United States |
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